molecular formula C9H14O3 B2935188 (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol CAS No. 86116-71-4

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

Cat. No.: B2935188
CAS No.: 86116-71-4
M. Wt: 170.208
InChI Key: HCWWQUYQQOVPMJ-BWZBUEFSSA-N
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Description

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol, also known as spirocyclic alcohol, is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a chiral molecule that possesses a spirocyclic core structure, which makes it an interesting target for synthetic chemists. In

Scientific Research Applications

Spirocyclic alcohol has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis. Spirocyclic alcohol has been shown to possess antimicrobial, antiviral, and anticancer activities. It has also been used as a tool for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol alcohol is not well understood. However, it is believed that it interacts with specific receptors or enzymes in the body, leading to its biological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to interact with ion channels and transporters, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Spirocyclic alcohol has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to enhance memory and cognitive function. Additionally, this compound alcohol has been shown to possess analgesic and anticonvulsant activities. These effects make this compound alcohol a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Spirocyclic alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a chiral molecule, which makes it an interesting target for studying asymmetric synthesis and catalysis. However, (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol alcohol has some limitations for lab experiments. It is a relatively large molecule, which can make it difficult to study its interactions with proteins and other biomolecules. Additionally, this compound alcohol can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol alcohol. One direction is to study its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, epilepsy, and cancer. Another direction is to develop new synthetic methods for the synthesis of this compound alcohol and its derivatives. Additionally, this compound alcohol can be used as a tool for studying protein-ligand interactions and for the development of new catalysts for asymmetric synthesis. Overall, the research on this compound alcohol has the potential to lead to the development of new drugs and catalysts with significant applications in various scientific fields.

Synthesis Methods

Spirocyclic alcohol can be synthesized through various methods, including the Diels-Alder reaction, Michael addition, and radical cyclization. The Diels-Alder reaction is the most commonly used method for synthesizing (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol compounds. It involves the reaction of a diene and a dienophile to form a cyclohexene ring. The Michael addition method involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. The radical cyclization method involves the reaction of a radical with an alkene to form a cyclic compound. These methods have been used to synthesize this compound alcohol with high yields and enantioselectivity.

Properties

IUPAC Name

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWQUYQQOVPMJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC2CC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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